4,6-difluoro-2-(trifluoromethyl)-1H-benzimidazole
Overview
Description
4,6-Difluoro-2-(trifluoromethyl)-1H-benzimidazole is a fluorinated benzimidazole derivative. This compound is characterized by the presence of two fluorine atoms at the 4 and 6 positions and a trifluoromethyl group at the 2 position on the benzimidazole ring. Fluorinated compounds like this one are of significant interest in medicinal chemistry due to their unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-difluoro-2-(trifluoromethyl)-1H-benzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,6-difluoro-1H-benzimidazole and trifluoromethylating agents.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) in a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4,6-Difluoro-2-(trifluoromethyl)-1H-benzimidazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzimidazole ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The benzimidazole ring can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) or sulfuric acid (H2SO4) under controlled temperature conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 4,6-diamino-2-(trifluoromethyl)-1H-benzimidazole, while oxidation can produce this compound-3-oxide.
Scientific Research Applications
4,6-Difluoro-2-(trifluoromethyl)-1H-benzimidazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors involved in various diseases.
Biological Studies: The compound is employed in studies investigating the effects of fluorinated benzimidazoles on biological systems, including their interactions with proteins and nucleic acids.
Material Science: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Chemical Biology: The compound serves as a probe for studying biochemical pathways and mechanisms, particularly those involving fluorinated compounds.
Mechanism of Action
The mechanism of action of 4,6-difluoro-2-(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms and the trifluoromethyl group enhances the compound’s binding affinity and selectivity for these targets. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
4,6-Difluoro-2-(trifluoromethyl)pyrimidine: Similar in structure but with a pyrimidine ring instead of a benzimidazole ring.
4,6-Difluoro-2-(trifluoromethyl)quinazoline: Contains a quinazoline ring, which is structurally related to benzimidazole.
4,6-Difluoro-2-(trifluoromethyl)benzothiazole: Features a benzothiazole ring, another heterocyclic structure with similar properties.
Uniqueness
4,6-Difluoro-2-(trifluoromethyl)-1H-benzimidazole is unique due to its specific combination of fluorine atoms and a trifluoromethyl group on the benzimidazole ring. This unique structure imparts distinct physicochemical properties, such as high lipophilicity and metabolic stability, making it valuable for various applications in medicinal chemistry and material science.
Properties
IUPAC Name |
4,6-difluoro-2-(trifluoromethyl)-1H-benzimidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5N2/c9-3-1-4(10)6-5(2-3)14-7(15-6)8(11,12)13/h1-2H,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBZYJFQZSYALD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=N2)C(F)(F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80237655 | |
Record name | Benzimidazole, 4,6-difluoro-2-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80237655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89426-93-7 | |
Record name | Benzimidazole, 4,6-difluoro-2-(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089426937 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzimidazole, 4,6-difluoro-2-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80237655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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